molecular formula C22H23NO4 B13321543 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13321543
M. Wt: 365.4 g/mol
InChI Key: HDMOHTROXJHBJO-UHFFFAOYSA-N
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Description

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Cyclobutane Ring: The protected amino acid is then subjected to cyclization reactions to form the cyclobutane ring. This can be achieved through various methods, including intramolecular cyclization or using cyclobutane derivatives.

    Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions, typically using methyl iodide or similar reagents.

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions during peptide synthesis. The compound can also interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid is unique due to its specific structure, which includes a cyclobutane ring and a methyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and drug development.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-14-11-22(12-14,20(24)25)23(2)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25)

InChI Key

HDMOHTROXJHBJO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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